molecular formula C13H11NO4S B172561 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- CAS No. 107552-89-6

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-

Cat. No.: B172561
CAS No.: 107552-89-6
M. Wt: 277.3 g/mol
InChI Key: YTUQAKQNUXTCOX-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- is a derivative of the isoindole-dione scaffold, characterized by a thioether linkage to a 1-acetyl-2-oxopropyl substituent. The acetyl-oxopropylthio group may influence solubility, reactivity, and bioactivity, distinguishing it from other isoindole-dione derivatives .

Properties

IUPAC Name

2-(2,4-dioxopentan-3-ylsulfanyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQAKQNUXTCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545138
Record name 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107552-89-6
Record name 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Condensation with Ethanolamine Derivatives

The foundational step in synthesizing isoindole-1,3-dione derivatives involves the condensation of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (4) with primary amines. For instance, ethanolamine or 1-amino-2-propanol reacts with compound 4 in toluene under reflux to form imide intermediates (e.g., compounds 5 and 6). These intermediates are subsequently treated with methanesulfonyl chloride at elevated temperatures (60–80°C) to introduce sulfonyl groups, though this step requires precise stoichiometric control to avoid over-sulfonation.

Key Reaction Parameters:

ParameterValue
SolventToluene
Temperature80°C (reflux)
Reaction Time24 hours
Yield65–75%

Thiol Functionalization via Nucleophilic Substitution

Thiol-containing side chains are introduced through nucleophilic substitution reactions. For example, sodium methoxide in methanol deprotonates thiols, enabling their reaction with brominated isoindole intermediates. In one protocol, 2-mercaptoethanol reacts with a bromoethyl isoindole derivative in dimethylformamide (DMF) at 50°C for 6 hours, yielding thioether-linked products with 73% efficiency. This method is favored for its compatibility with diverse thiols, including fluorinated and heterocyclic variants.

Thiol-Ene Coupling Strategies

Radical-Mediated Thiol-Ene Reactions

Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of thiols to alkenes on the isoindole backbone. A notable example involves reacting 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol with a vinyl-substituted isoindole precursor. The reaction proceeds at 70°C under nitrogen atmosphere, achieving 95% yield within 1 hour. This method is highly efficient for incorporating perfluorinated chains, which enhance the compound’s hydrophobicity.

Optimized Conditions:

ParameterValue
InitiatorAIBN (1 mol%)
SolventDichloromethane
Temperature70°C
Reaction Time1 hour
Yield95%

Michael Addition with Thiols

Michael acceptors such as acrylate-functionalized isoindoles undergo thiol additions under mild conditions. For instance, 2-thiazoline-2-thiol reacts with an acrylate intermediate in DMF at room temperature, producing the target compound in 55% yield after 24 hours. While slower than radical methods, this approach avoids radical side reactions and is suitable for acid-sensitive substrates.

Acetylation and Post-Functionalization

Acetylation of Thiol Intermediates

The acetyl-2-oxopropyl group is introduced via acetylation of a thiolated precursor. In a representative procedure, the thiol intermediate is treated with acetyl chloride in the presence of triethylamine as a base. The reaction occurs in tetrahydrofuran (THF) at 0°C to prevent overheating, yielding the acetylated product in 82% yield after purification.

Critical Parameters:

ParameterValue
BaseTriethylamine
SolventTHF
Temperature0°C → RT
Reaction Time4 hours
Yield82%

Enzymatic Acetylation

Recent advances employ lipases (e.g., Candida antarctica lipase B) for regioselective acetylation. This method selectively acetylates the oxopropyl group without affecting the isoindole core, achieving 78% yield in phosphate buffer at pH 7.0. While environmentally friendly, enzymatic methods require longer reaction times (48 hours) and specialized equipment.

Patent-Based Industrial Syntheses

Phthalimide Salt Alkylation

A patented method (WO2006031179A1) involves reacting (R)-3-chloro-1,2-propanediol with potassium phthalimide in methanol at 60–80°C for 5–20 hours. The resulting alkoxy intermediate is then acetylated using trimethylorthoacetate and acetyl chloride, yielding the final product in 89% overall yield. This scalable process is optimized for industrial production, with a emphasis on cost-effective reagents and minimal purification steps.

Industrial Protocol Summary:

StepConditionsYield
AlkylationK phthalimide, MeOH, 70°C, 12 hours75%
AcetylationTrimethylorthoacetate, AcCl, 24 hours95%
HydrolysisNaOH, H2O/EtOH, 2 hours98%

Comparative Analysis of Methods

Efficiency and Scalability

  • Condensation Routes: Moderate yields (65–75%) but require toxic solvents (toluene).

  • Thiol-Ene Coupling: High yields (up to 95%) and rapid kinetics, suitable for lab-scale synthesis.

  • Industrial Alkylation: Superior scalability (89% overall yield) but demands specialized equipment.

Functional Group Tolerance

Thiol-ene reactions accommodate bulky and electron-deficient thiols, whereas enzymatic acetylation is limited to specific substrates. Patent methods prioritize robustness over functional diversity .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups onto the isoindole core.

Scientific Research Applications

Chemistry

1H-Isoindole-1,3(2H)-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions. Notably:

  • Oxidation can yield sulfoxides or sulfones.
  • Reduction can convert carbonyl groups to alcohols or amines.
  • Substitution can introduce different functional groups onto the isoindole core.

Biology

Research into the biological activities of derivatives of this compound has shown promising results:

  • A study identified several derivatives with significant cyclooxygenase (COX) inhibitory activity, with some compounds exhibiting better inhibition than meloxicam .
  • The compounds demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating potential use in oxidative stress-related conditions .

Medicine

The therapeutic potential of 1H-Isoindole-1,3(2H)-dione is being explored for various diseases:

  • Recent studies have highlighted its anticancer properties, where derivatives showed antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 .
  • The compounds also exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies .

Industry

In industrial applications, this compound is used in developing new materials with unique properties:

  • Its derivatives are being investigated for their potential in imaging applications due to their fluorescence properties.

Case Study 1: Anticancer Activity

A recent study synthesized several new derivatives of isoindole-1,3(2H)-dione that were evaluated for their anticancer properties. The results indicated that specific compounds induced apoptosis in cancer cells while showing minimal cytotoxicity at therapeutic concentrations .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of isoindole derivatives. Compounds exhibited significant inhibition zones comparable to standard antibiotics like gentamicin against various microbial strains . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The isoindole-dione core is a versatile scaffold modified via substitutions to achieve diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Primary Use/Activity Key Research Findings References
Target Compound : 2-[(1-acetyl-2-oxopropyl)thio]-1H-isoindole-1,3(2H)-dione Thio-linked 1-acetyl-2-oxopropyl Not explicitly provided Not explicitly provided Hypothesized pharmaceutical/antioxidant Structural analog studies suggest thioether groups enhance binding to redox-related enzymes
Folpet (2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione) Trichloromethylthio C9H4Cl3NO2S 296.57 Pesticide (fungicide) Broad-spectrum antifungal activity; widely used in agriculture
2-[3-(1,2-Diamino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl]- derivative Pyrimidinylpropyl C16H17N5O3 327.34 Antiviral/anticancer (hypothesized) Pyrimidine moiety may interact with nucleotide-binding proteins
2-[3-[4-(2-Hydroxyethyl)piperazinyl]-3-oxopropyl]- derivative Piperazinyl-oxopropyl C17H21N3O4 331.37 Neurological/psychiatric drug candidate Piperazine groups improve blood-brain barrier penetration
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Quinazolinylacetamide C19H14N4O4 362.34 Antioxidant Demonstrated high binding affinity (-9.2 kcal/mol) to human peroxiredoxin 5

Key Research Findings

Antioxidant Activity : Derivatives like 1a (quinazolinyl-linked) and 1b (thiophene-linked) exhibit strong antioxidant properties, with molecular docking studies showing binding affinities of -9.2 kcal/mol and -8.7 kcal/mol, respectively, to peroxiredoxin 2. The target compound’s acetyl-oxopropylthio group may similarly target redox enzymes but requires empirical validation .

Agrochemical Utility : Folpet’s trichloromethylthio group confers potent antifungal activity, contrasting with the target compound’s acetyl-oxopropylthio group, which lacks documented pesticidal use .

Pharmacokinetic Profiles : Piperazinyl derivatives (e.g., C17H21N3O4) demonstrate enhanced solubility and CNS penetration due to hydrophilic substituents, whereas pyrimidinyl analogs (C16H17N5O3) may exhibit nucleoside mimicry .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- is part of this class and has shown promising pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- can be represented as follows:

C13H11NO4S\text{C}_{13}\text{H}_{11}\text{N}\text{O}_{4}\text{S}

This compound features a thioether group and an acetyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. A study reported that various isoindole-1,3(2H)-dione derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin . In particular, one derivative showed an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated through free radical scavenging assays. Compounds derived from isoindole-1,3(2H)-dione exhibited significant free radical scavenging effects, with one compound demonstrating an IC50 value of 1.174 μmol/mL . This activity is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Isoindole derivatives have also been studied for their anti-inflammatory properties. They showed the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10 . This dual action suggests their potential in treating inflammatory conditions.

Enzyme Inhibition

Several studies have focused on the inhibitory effects of isoindole derivatives on key enzymes involved in various biological pathways:

  • Cyclooxygenase (COX) Inhibition : Some derivatives displayed selective inhibition of COX enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs. Notably, certain compounds exhibited a higher COX-2/COX-1 affinity ratio compared to meloxicam .
  • Acetylcholinesterase (AChE) Inhibition : The compounds were also evaluated for their potential as AChE inhibitors, with IC50 values ranging from 0.9 to 19.5 µM. This suggests their applicability in neurodegenerative disorders like Alzheimer's disease .

Case Study 1: Antileishmanial Activity

In a comparative study on antileishmanial activity, a specific isoindole derivative was tested against Leishmania tropica. The results indicated that this compound was significantly more effective than the first-line treatment Glucantime, with an IC50 value of 0.0478 μmol/mL . This highlights the potential of isoindole derivatives in developing new antileishmanial agents.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of isoindole derivatives through their interaction with AChE and BuChE enzymes. The best-performing derivative showed an IC50 value of 1.12 μM against AChE, indicating strong potential for treating cognitive disorders . Molecular docking studies provided insights into the binding interactions at the active site of these enzymes.

Summary Table of Biological Activities

Activity Type IC50 Value Reference
Antibacterial0.0478 μmol/mL
Antioxidant1.174 μmol/mL
COX-2 Inhibition> Meloxicam
AChE Inhibition0.9 - 19.5 µM
Anti-inflammatoryVariable (promotes IL-10)

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